3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI)
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Overview
Description
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) is an organic compound with a furan ring structure It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the fourth position and an ethyl ester group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further transformed into the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of ethyl 4-hydroxytetrahydrofuran-3-carboxylate often involves the use of β-dicarbonyl compounds. For example, the condensation of acetylacetone with ethyl bromopyruvate in the presence of p-toluenesulfonic acid leads to the formation of ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be converted into ethyl 4-hydroxytetrahydrofuran-3-carboxylate through subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ethyl 4-oxotetrahydrofuran-3-carboxylate.
Reduction: Formation of ethyl 4-hydroxytetrahydrofuran-3-methanol.
Substitution: Formation of ethyl 4-chlorotetrahydrofuran-3-carboxylate.
Scientific Research Applications
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4-hydroxytetrahydrofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxotetrahydrofuran-3-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 4-chlorotetrahydrofuran-3-carboxylate: Similar structure but with a chlorine atom instead of a hydroxyl group.
Ethyl 4-hydroxytetrahydrofuran-3-methanol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
3-Furancarboxylicacid,tetrahydro-4-hydroxy-,ethylester(9CI) is unique due to the presence of both a hydroxyl group and an ester group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-hydroxyoxolane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5-6,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWIESMNMYXYJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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